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Compound of Interest

Compound Name: Vorozole, (-)-

Cat. No.: B15185656 Get Quote

Vorozole is a potent, third-generation non-steroidal aromatase inhibitor. As a triazole derivative,

its primary mechanism of action involves the competitive inhibition of aromatase (cytochrome

P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens. This

function has positioned vorozole and similar agents as crucial tools in the treatment of

hormone-dependent breast cancer.

A pivotal aspect of vorozole's pharmacology is its chiral nature. The molecule exists as two

distinct, non-superimposable mirror images, known as enantiomers: the dextrorotatory (+)-(S)-

vorozole (also referred to as R83842) and the levorotatory (-)-(R)-vorozole. The biological

activity of vorozole is highly stereoselective, with the vast majority of its potent aromatase-

inhibiting effect residing in the (+)-vorozole enantiomer[1][2][3][4].

This technical guide provides a detailed examination of the biological activity of the (-)-vorozole

stereoisomer. By contrasting its activity with that of its potent (+)-counterpart, we aim to provide

a comprehensive understanding of its pharmacological profile, which is primarily characterized

by a lack of significant aromatase inhibition and antitumor efficacy. This analysis underscores

the fundamental principle of stereochemistry in drug design and action for researchers,

scientists, and drug development professionals.

Mechanism of Action: Stereoselective Inhibition of
Aromatase
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Aromatase catalyzes the final and rate-limiting step in estrogen biosynthesis. It converts

androgens like androstenedione and testosterone into estrone and estradiol, respectively. In

many forms of breast cancer, tumor growth is stimulated by estrogens. By inhibiting aromatase,

vorozole effectively reduces the circulating and local levels of estrogens, thereby depriving

cancer cells of these essential growth signals.

The active enantiomer, (+)-vorozole, functions as a competitive inhibitor. Its triazole ring binds

to the nitrogen atom of the heme iron group within the cytochrome P450 active site of the

aromatase enzyme. This interaction blocks the binding of the natural androgen substrate,

thereby halting estrogen production.

Crucially, this potent inhibitory activity is almost exclusive to the (+)-enantiomer. The (-)-

enantiomer exhibits a significantly weaker interaction with the enzyme's active site, rendering it

largely inactive as an aromatase inhibitor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15185656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Estrogen Synthesis Pathway Inhibition by Vorozole Enantiomers

Androgens
(e.g., Androstenedione)

Aromatase Enzyme
(CYP19A1)

Substrate

Estrogens
(e.g., Estrone)

Conversion

(+)-Vorozole
(Active Enantiomer)

Potent Inhibition

(-)-Vorozole
(Inactive Enantiomer)

Weak / No Inhibition

Click to download full resolution via product page

Figure 1: Stereoselective Inhibition of the Aromatase Pathway by Vorozole Enantiomers.

Quantitative Data on Biological Activity
The profound difference in biological activity between the vorozole enantiomers is most evident

in quantitative assays. The (+)-enantiomer is a highly potent inhibitor with activity in the

nanomolar range, whereas the (-)-enantiomer is substantially less active.

In Vitro Aromatase Inhibition
The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Studies consistently demonstrate that (+)-vorozole is a potent inhibitor of aromatase from
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various sources. While specific IC50 values for (-)-vorozole are not widely reported, its activity

is known to be negligible in comparison.

Compound /
Enantiomer

Target System IC50 Value (nM) Reference

(+)-Vorozole (R83842)
FSH-stimulated rat

granulosa cells
1.4 ± 0.5 [2]

(+)-Vorozole (R83842)
Human placental

aromatase
1.38 [1]

(+)-Vorozole

Recombinant Human

Aromatase

(CYP19A1)

4.17 [5]

(-)-Vorozole N/A

Significantly less

active; specific IC50

not reported

[6]

Table 1: Comparative in vitro potency of vorozole enantiomers against aromatase.

In Vivo Efficacy and Antitumor Activity
In vivo models confirm the stereoselective activity observed in vitro. The ability to suppress

estrogen levels and inhibit tumor growth resides with the (+)-enantiomer. A study using the

7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary tumor model, a standard for

estrogen-dependent cancers, provided a direct comparison.
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Compound /
Enantiomer

Model Key Finding Reference

(+)-Vorozole (R83842)
PMSG-primed female

rats

ED50 of 0.0034 mg/kg

for plasma estradiol

reduction

[2]

Racemate (R 76713)
DMBA-induced rat

mammary tumors

~90% reduction in

tumor growth (at 2.5

mg/kg, b.i.d.)

[6]

(+)-Vorozole
DMBA-induced rat

mammary tumors

~90% reduction in

tumor growth (at 2.5

mg/kg, b.i.d.)

[6]

(-)-Vorozole
DMBA-induced rat

mammary tumors

Did not alter tumor

growth (at 2.5 mg/kg,

b.i.d.)

[6]

Table 2: Comparative in vivo efficacy of vorozole enantiomers.

Selectivity Profile
A key advantage of third-generation aromatase inhibitors is their high selectivity for the

aromatase enzyme over other cytochrome P450 enzymes involved in steroidogenesis. This

minimizes off-target effects. This selectivity is also a characteristic of the active (+)-vorozole

enantiomer, which shows inhibitory concentrations for other CYPs that are orders of magnitude

higher than for aromatase.
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Cytochrome
P450 Enzyme

Function
(+)-Vorozole
IC50 (µM)

Selectivity
Margin (vs.
CYP19A1)

Reference

CYP19A1

(Aromatase)

Estrogen

Synthesis
0.00417 - [5]

CYP1A1
Xenobiotic

Metabolism
0.469 ~112x [5]

CYP2A6
Xenobiotic

Metabolism
24.4 ~5,850x [5]

CYP3A4 Drug Metabolism 98.1 ~23,500x [5]

Other Steroid

Receptors

Hormone

Signaling
> 10 > 2,400x [2]

Table 3: Selectivity profile of (+)-vorozole against other cytochrome P450 enzymes.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity

of aromatase inhibitors like vorozole.

Protocol: In Vitro Aromatase Inhibition Assay
Objective: To determine the IC50 value of a test compound against human recombinant

aromatase. This protocol is based on commercially available fluorometric screening kits.

Methodology:

Reagent Preparation: Prepare assay buffer, a solution of human recombinant aromatase

(CYP19A1), a fluorogenic substrate, and an NADPH-generating system. Prepare a stock

solution of the test compound (e.g., (-)-vorozole) and a positive control inhibitor (e.g.,

letrozole or (+)-vorozole) in a suitable solvent (e.g., acetonitrile).

Serial Dilutions: Perform serial dilutions of the test compound and positive control to create a

range of concentrations for testing (e.g., 0.01 nM to 100 µM).
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Plate Setup: In a 96-well microplate, add the following to respective wells:

Solvent Control: Assay buffer, enzyme, and solvent.

Inhibitor Wells: Assay buffer, enzyme, and serial dilutions of the test compound/positive

control.

Enzyme Incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to

interact with the enzyme.

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate and

the NADPH-generating system to all wells.

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader.

Measure the fluorescence intensity (e.g., Ex/Em = 488/527 nm) every minute for 30-60

minutes at 37°C.

Data Analysis:

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time

curve) for each well.

Determine the percent inhibition for each inhibitor concentration relative to the solvent

control.

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a

four-parameter logistic curve to calculate the IC50 value.

Protocol: In Vivo Antitumor Efficacy in a DMBA-Induced
Rat Model
Objective: To evaluate the effect of (-)-vorozole on the growth of established, estrogen-

dependent mammary tumors in rats.
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Treatment Groups (n=10-15/group)

1. Animal Acclimation
(Female Sprague-Dawley Rats, ~40 days old)

2. Tumor Induction
(Single oral gavage of DMBA in oil)

3. Tumor Monitoring
(Weekly palpation until tumors reach ~15mm)

4. Randomization
(Assign rats to treatment groups)

Group 1:
Vehicle Control (e.g., CMC)

Group 2:
(+)-Vorozole (e.g., 2.5 mg/kg)

Group 3:
(-)-Vorozole (e.g., 2.5 mg/kg)

5. Drug Administration
(Oral gavage, twice daily for 42 days)

6. Tumor Measurement
(Caliper measurements, twice weekly)

7. Endpoint Analysis
(Calculate tumor volume change,

statistical analysis, tissue collection)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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